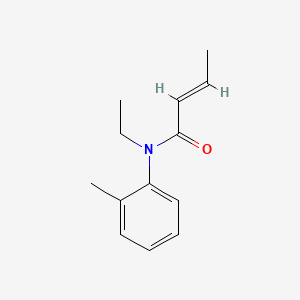

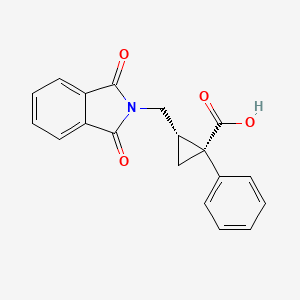

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid (CIDPA) is a cyclic carboxylic acid that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. CIDPA is a cyclic molecule with a phenyl group attached to the ring, making it a highly lipophilic compound. It has been shown to possess a variety of biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. Additionally, CIDPA has been studied for its potential applications in drug delivery, gene silencing, and as a potential treatment for cancer.

Applications De Recherche Scientifique

Biological Activity and Health Implications

Research on related isomers and compounds has shown significant biological activities, including effects on lipid metabolism, cancer, obesity, and inflammation. For example, conjugated linoleic acid (CLA), with its various isomers, has been studied for its anticancer, anti-obesity, and anti-inflammatory properties. CLA's isomers, such as cis-9,trans-11 and trans-10,cis-12, have been found to modulate body composition, reduce adiposity, and impact insulin sensitivity, with potential implications for managing conditions like obesity and diabetes (Jun Ho Kim et al., 2016).

Anti-cancer Mechanisms

The anti-cancer effects of CLA isomers, specifically targeting mechanisms such as apoptosis and lipid metabolism regulation, highlight the potential of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid and its related compounds in cancer therapy. Studies have shown that certain isomers can decrease the incidence of cancer in animal models, suggesting a promising area for further research in human cancer treatment and prevention (Nirvair S. Kelley et al., 2007).

Modulation of Body Composition and Lipid Profile

The impact of related compounds on body composition and lipid profiles has been a subject of significant interest. Research has indicated that CLA can lead to a reduction in body fat mass and alterations in lipid metabolism, though results vary among studies and the mechanisms remain to be fully elucidated. This suggests potential applications in dietary supplements and functional foods aimed at improving body composition and metabolic health (A. Baddini Feitoza et al., 2009).

Inflammatory and Immune Responses

The role of this compound related compounds in modulating inflammatory and immune responses has also been explored. For instance, CLA has been identified to exhibit anti-inflammatory effects, particularly in the context of colonic inflammation, by modulating eicosanoid synthesis and activating peroxisome proliferator-activated receptors (PPARs). This indicates potential for dietary strategies targeting inflammation-related conditions such as inflammatory bowel disease (J. Bassaganya-Riera et al., 2002).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid involves the reaction of a cyclopropane compound with an isocyanate derivative of phthalic anhydride, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1-phenylcyclopropanecarboxylic acid", "phthalic anhydride", "methylamine", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "ethanol", "diethyl ether", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "1. The phthalic anhydride is reacted with methylamine in ethanol to form the isocyanate derivative.", "2. The cyclopropane compound is reacted with the isocyanate derivative in the presence of sodium hydroxide and acetic acid to form the corresponding carbamate.", "3. The carbamate is hydrolyzed with sodium hydroxide to form the corresponding acid.", "4. The acid is decarboxylated with sodium bicarbonate in ethanol to form the final product, cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid." ] } | |

| 69160-56-1 | |

Formule moléculaire |

C19H15NO4 |

Poids moléculaire |

321.3 g/mol |

Nom IUPAC |

(1R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C19H15NO4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-13-10-19(13,18(23)24)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,23,24)/t13?,19-/m0/s1 |

Clé InChI |

XWJCCJTWOLBUSW-YFKXAPIDSA-N |

SMILES isomérique |

C1C([C@]1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |

SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |

SMILES canonique |

C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |

Synonymes |

cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1-phenyl-cyclopropanecarboxylic Acid; (1R,2S)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1-phenyl-cyclopropanecarboxylic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

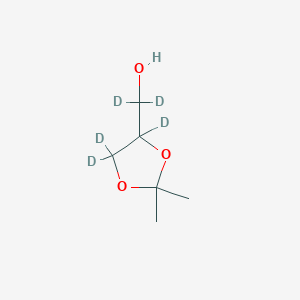

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)